Leoligin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

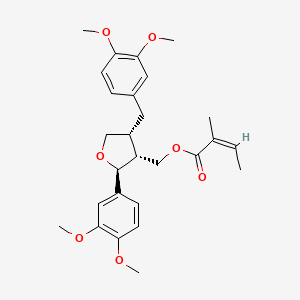

Molecular Formula |

C27H34O7 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1 |

InChI Key |

ZODXGUUEHGOUMO-HRPHUONDSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |

Synonyms |

leoligin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Elucidation of the Bioactive Properties of Leoligin from Edelweiss (Leontopodium alpinum)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoligin, a naturally occurring furan-type lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium alpinum Cass.), has emerged as a promising bioactive compound with significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document delves into the molecular mechanisms underlying this compound's potent anti-inflammatory and cardioprotective effects, with a focus on its modulation of key signaling pathways, including NF-κB, CETP, HMG-CoA reductase, and ABCA1/ABCG1. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using detailed diagrams.

Introduction

This compound is a lignan first isolated from the roots of the alpine plant Edelweiss (Leontopodium alpinum Cass.).[3] Its chemical IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.[3][4] The molecular formula of this compound is C27H34O7, and it has a molecular weight of 470.6 g/mol .[5] This compound has garnered significant scientific interest due to its diverse pharmacological activities, which suggest its potential as a therapeutic agent for cardiovascular diseases and inflammatory conditions.[2][6]

Initial investigations revealed this compound's ability to reduce intimal hyperplasia and decrease the expression of TNF-α-induced vascular cell adhesion molecule (VCAM)-1, pointing towards its anti-inflammatory properties.[1][2] Subsequent studies have further elucidated its role in promoting cholesterol efflux from macrophages and inhibiting key enzymes involved in cholesterol metabolism, highlighting its cardioprotective potential.[7][8] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the multifaceted properties of this compound.

Isolation and Purification of this compound from Leontopodium alpinum

The isolation of this compound from the roots of Edelweiss is a multi-step process involving extraction and chromatographic purification. The yield of this compound from wild-growing Edelweiss is typically low, ranging from 0.005% to 0.010% of the dry weight of the roots.[2] However, biotechnological approaches using hairy root cultures of Edelweiss have shown promise in increasing the yield. Elicitation of these cultures with 6% sucrose (B13894) has been reported to increase the accumulation of this compound to 0.0678% of the dry weight.[9][10]

Experimental Protocol: Extraction and Purification

This protocol synthesizes information from various studies to provide a comprehensive procedure for the isolation and purification of this compound.

2.1.1. Plant Material and Extraction

-

Plant Material: Use dried and powdered roots of Leontopodium alpinum.

-

Extraction:

-

Macerate the powdered root material with a suitable organic solvent. While various solvents can be used, a common approach involves sequential extraction with solvents of increasing polarity. A typical starting solvent is a mixture of petroleum ether and ethyl acetate (B1210297).

-

Perform the extraction at room temperature for an extended period (e.g., 24-48 hours) with continuous stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2.1.2. Chromatographic Purification

-

Flash Column Chromatography:

-

Subject the crude extract to flash column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane. A suggested gradient is from 10:90 to 62:38 (EtOAc/LP) over 30 minutes.[1]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-containing fractions from the flash chromatography and concentrate them.

-

Further purify the concentrated fractions using preparative reverse-phase HPLC.

-

Column: A C18 column is typically used (e.g., Phenomenex Luna 10 µm C18(2), 250 mm x 21.20 mm).[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound and concentrate it to obtain the purified compound. The purity of the final product should be assessed by analytical HPLC and confirmed by NMR and mass spectrometry.[11]

-

Visualization of the Isolation Workflow

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and cardioprotective effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

This compound has been shown to inhibit the transcription factor NF-κB, a central mediator of inflammation.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] this compound interferes with this pathway, leading to a reduction in the inflammatory response.[1]

3.1.1. Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.

-

Cell Culture: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc cells).[1]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well.[1]

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO) for 1 hour.[1]

-

Stimulation: Stimulate the cells with a known NF-κB activator, such as human recombinant TNF-α (2 ng/mL), for 4 hours.[1]

-

Cell Lysis: Lyse the cells using a suitable luciferase lysis buffer.[1]

-

Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luminometer.[1]

-

Data Analysis: Normalize the luciferase activity to cell viability (which can be assessed using a Cell Tracker Green assay) and express the results as a percentage of the stimulated control.[1] The IC50 value for this compound's inhibition of NF-κB is approximately 20 µM.[1]

3.1.2. Visualization of the NF-κB Signaling Pathway

Cardioprotective Effects

This compound's cardioprotective effects are attributed to its ability to modulate cholesterol metabolism and transport.

3.2.1. Modulation of Cholesteryl Ester Transfer Protein (CETP)

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. This compound exhibits a biphasic effect on CETP activity, activating it at low picomolar to nanomolar concentrations and inhibiting it at higher micromolar concentrations.[3][12][13]

3.2.1.1. Experimental Protocol: CETP Activity Assay

This assay measures CETP activity using a fluorometric method.

-

Assay Principle: A donor molecule containing a self-quenched fluorescent neutral lipid is transferred to an acceptor molecule in the presence of CETP, resulting in an increase in fluorescence.[14]

-

Reaction Mixture: Prepare a reaction mixture containing the donor molecule, acceptor molecule, and the sample (e.g., human plasma).[14]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[14]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.[14]

-

Data Analysis: The increase in fluorescence is proportional to the CETP activity.[14]

3.2.2. Inhibition of HMG-CoA Reductase

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. This compound has been shown to directly inhibit HMG-CoA reductase activity.[8][15]

3.2.2.1. Experimental Protocol: HMG-CoA Reductase Activity Assay

This assay measures the utilization of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.

-

Assay Principle: The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.[16]

-

Reaction Mixture: Prepare a reaction mixture containing HMG-CoA reductase, its substrate HMG-CoA, and NADPH.[16]

-

Treatment: Add this compound at various concentrations to the reaction mixture.[4]

-

Absorbance Measurement: Measure the decrease in absorbance at 340 nm over time.[16]

-

Data Analysis: The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.[16]

3.2.3. Upregulation of ABCA1 and ABCG1

ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1) play a crucial role in reverse cholesterol transport by mediating the efflux of cholesterol from macrophages to HDL. This compound treatment has been shown to upregulate the mRNA and protein expression of both ABCA1 and ABCG1 in THP-1 macrophages.[7][17][18]

3.2.3.1. Experimental Protocol: Western Blot Analysis of ABCA1 and ABCG1

-

Cell Culture and Treatment: Culture THP-1 macrophages and treat them with this compound (e.g., 10 µM for 24 hours).[7][17]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for ABCA1 and ABCG1, followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

3.2.3.2. Experimental Protocol: qPCR Analysis of ABCA1 and ABCG1 mRNA

-

Cell Culture and Treatment: Treat THP-1 macrophages with this compound as described for the Western blot analysis.[7][17]

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

-

qPCR: Perform quantitative real-time PCR using primers specific for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

3.2.4. Visualization of this compound's Cardioprotective Signaling Pathways

Quantitative Data Summary

The following tables summarize the key quantitative data related to the yield and biological activity of this compound.

Table 1: Yield of this compound from Leontopodium alpinum

| Source | Yield (% of Dry Weight) | Reference(s) |

| Wild-growing Edelweiss Roots | 0.005 - 0.010 | [2] |

| Hairy Root Cultures (untreated) | ~0.0094 | [2] |

| Hairy Root Cultures (6% sucrose elicitation) | ~0.0678 | [9][10] |

Table 2: Biological Activity of this compound

| Target/Assay | Effect | Concentration/IC50 | Reference(s) |

| Anti-inflammatory | |||

| NF-κB Inhibition | Inhibition | IC50 ≈ 20 µM | [1] |

| Cardioprotective | |||

| CETP Activity (human plasma) | Activation | 100 pM - 1 nM | [3][12][13] |

| CETP Activity (human plasma) | Inhibition | 1 mM | [3][12][13] |

| HMG-CoA Reductase | Inhibition | Effective at 0.5 - 50 µM | [4][8] |

| ABCA1 mRNA (THP-1 macrophages) | Upregulation | 2.4-fold increase at 10 µM | [7][17][18] |

| ABCG1 mRNA (THP-1 macrophages) | Upregulation | 3.8-fold increase at 10 µM | [7][17][18] |

Conclusion

This compound, a lignan isolated from Edelweiss, presents a compelling profile as a bioactive molecule with significant therapeutic potential. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, and its multifaceted cardioprotective activities, including the modulation of CETP, inhibition of HMG-CoA reductase, and upregulation of cholesterol efflux transporters ABCA1 and ABCG1, position it as a valuable lead compound for the development of novel therapies for cardiovascular and inflammatory diseases. This technical guide provides a foundational resource for researchers seeking to further explore the promising pharmacological properties of this compound, from its isolation to the elucidation of its molecular mechanisms of action. Further research is warranted to fully understand its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. Investigation of this compound Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, the major lignan from Edelweiss, inhibits 3-hydroxy-3-methyl-glutaryl-CoA reductase and reduces cholesterol levels in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lignan formation in hairy root cultures of Edelweiss (Leontopodium nivale ssp. alpinum (Cass.) Greuter) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. oncology.wisc.edu [oncology.wisc.edu]

- 16. assaygenie.com [assaygenie.com]

- 17. roarbiomedical.com [roarbiomedical.com]

- 18. This compound, the Major Lignan from Edelweiss (Leontopodium nivale subsp. alpinum), Promotes Cholesterol Efflux from THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leoligin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Leoligin, a naturally occurring lignan (B3055560) with significant pharmacological potential.

Chemical Structure of this compound

This compound is a furan-type lignan isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum).[1][2][3] Its systematic IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.[4][5]

The core of the this compound molecule is a tetrahydrofuran (B95107) ring. This central ring is substituted at positions 2, 3, and 4. A 3,4-dimethoxyphenyl group is attached at the C2 position, and a 3,4-dimethoxybenzyl group is at the C4 position. A methyl (2Z)-2-methylbut-2-enoate group is ester-linked to a methylene (B1212753) bridge at the C3 position.

Caption: Simplified diagram of the this compound chemical scaffold.

Stereochemistry of this compound

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three contiguous chiral centers on the tetrahydrofuran ring. The absolute configuration of these stereocenters has been determined as (2S, 3R, 4R).[4][5]

-

C2 Position: The 3,4-dimethoxyphenyl group is in the S configuration.

-

C3 Position: The methylene bridge connected to the ester group is in the R configuration.

-

C4 Position: The 3,4-dimethoxybenzyl group is in the R configuration.

Furthermore, the ester moiety contains a double bond with a specific geometry. The (2Z) configuration of the 2-methylbut-2-enoate (angelic acid) portion is a key feature.[6] This Z-configuration is thermodynamically less stable than the corresponding E-configuration (tiglic acid), and its preservation during synthesis requires specific chemical methods to avoid isomerization.[6]

The absolute configuration of chiral molecules is determined by the spatial arrangement of their atoms and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus) or S (sinister) descriptors to each chiral center.[7][8] Techniques such as X-ray crystallography and stereoselective synthesis are essential for unambiguously determining the absolute configuration of complex molecules like this compound.[9][10]

Quantitative Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 200 MHz.[6]

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 1.51–1.71 | m | 4H | Ester moiety methyl groups |

| 2.10–2.27 | m | 4H | Ester moiety methylene groups |

| 2.50–2.95 | m | 4H | CH₂ of benzyl (B1604629) & CH at C3, C4 |

| 3.76 | dd | 1H | H of -OCH₂- |

| 3.86 | s | 3H | OCH₃ |

| 3.87 | s | 6H | 2 x OCH₃ |

| 3.88 | s | 3H | OCH₃ |

| 4.08 | dd | 1H | H of -OCH₂- |

| 4.26 | dd | 1H | H of -OCH₂- |

| 4.42 | dd | 1H | H of -OCH₂- |

| 4.83 | d | 1H | H at C2 |

| 6.67–6.92 | m | 7H | Aromatic protons & vinylic proton |

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 50 MHz.[6]

| Chemical Shift (δ ppm) | Carbon Type |

| 18.6 | t |

| 25.4 | t |

| 33.3 | t |

| 38.2 | d |

| 42.7 | d |

| 49.2 | d |

| 56.0 | q |

| 62.6 | t |

| 72.9 | t |

| 83.1 | d |

| 109.0 | d |

| 111.1 | d |

| 111.5 | d |

| 112.0 | d |

| 118.2 | d |

| 120.6 | d |

| 132.7 | s |

| 135.1 | s |

| 147.6 | s |

| 148.6 | s |

| 149.1 | s |

| 149.2 | s |

| 175.4 | s |

Table 3: Mass Spectrometry Data for this compound [6]

| Technique | Method | m/z (M⁺) | Key Fragments |

| GC-MS | EI, 70 eV | 458.2 | 219.1, 165.1, 152.1, 151.1 |

| LC-HRMS | ESI | 481.2197 (M+Na⁺) | - |

This compound and its derivatives have been evaluated in various biological assays. The following table summarizes some of the key findings.

Table 4: Summary of Biological Activities of this compound and its Analogs

| Target/Assay | Compound | Activity | Value | Reference |

| CETP Activation | This compound | Activation (human plasma) | 100 pM | [5][11] |

| CETP Inhibition | This compound | Inhibition (human plasma) | 1 mM | [5][11] |

| TGR5 Agonism | LT-188A (this compound analog) | EC₅₀ (cAMP accumulation) | 23 µM | [12][13] |

| TGR5 Agonism | LT-188A (this compound analog) | EC₅₀ (CRE-luciferase) | 15 µM | [13] |

| NF-κB Inhibition | LT-188A (this compound analog) | IC₅₀ | 8.6 µM | [12][13] |

| Cholesterol Efflux | This compound | Upregulates ABCA1/ABCG1 | - | [14] |

Experimental Protocols

This compound is naturally isolated from the sub-aerial parts of Leontopodium alpinum Cass.[5] A general workflow for its isolation is as follows:

Caption: Workflow for the isolation of this compound.

The purity of the isolated this compound is typically assessed to be greater than 98% using techniques like LC-DAD/MS and NMR spectroscopy.[5]

A modular and stereoselective total synthesis for this compound has been developed.[15] A critical step in the synthesis is the esterification of the diol precursor with angelic acid. To preserve the Z-configuration of the double bond in the angelic acid moiety, a Mitsunobu reaction is employed, as standard Steglich esterification conditions can lead to isomerization to the more stable E-configuration.[6]

Caption: Key esterification step in this compound synthesis.

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), allows for the esterification to proceed under mild conditions, thus preventing the isomerization of the double bond.[6]

The inhibitory effect of this compound derivatives on the NF-κB signaling pathway is a key area of investigation.[3][16][17] A common method to assess this is through a luciferase reporter gene assay.

Caption: Workflow for an NF-κB luciferase reporter assay.

This assay quantifies the transcriptional activity of NF-κB, and a reduction in luciferase signal in the presence of the test compound indicates inhibition of the pathway.

Signaling Pathways Involving this compound and its Analogs

This compound and its synthetic analogs have been shown to modulate several signaling pathways, highlighting their potential as therapeutic agents.

A synthetic analog of this compound, LT-188A, has been identified as a novel agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[12][13] Activation of TGR5 leads to an anti-inflammatory response.

Caption: TGR5 signaling activated by a this compound analog.

Activation of TGR5 by LT-188A leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn can inhibit the pro-inflammatory NF-κB pathway.[12][13]

This compound promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[14] This is a key process in reverse cholesterol transport and is beneficial in the context of atherosclerosis.

Caption: this compound's role in promoting cholesterol efflux.

By enhancing the expression of these critical transporters, this compound facilitates the removal of excess cholesterol from macrophages, a process that can help prevent the formation of atherosclerotic plaques.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of this compound Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Automated identification of functional dynamic networks from X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification and Characterization of a this compound-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, the Major Lignan from Edelweiss (Leontopodium nivale subsp. alpinum), Promotes Cholesterol Efflux from THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of a Compound Library Exploiting 5-Methoxythis compound as Potential Cholesterol Efflux Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of this compound Derivatives as NF-κΒ Inhibitory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Leoligin and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leoligin, a naturally occurring furan-type lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has demonstrated a range of biological activities suggestive of anti-inflammatory properties.[1] Its potential in modulating key inflammatory pathways has prompted further investigation and the synthesis of numerous derivatives to enhance potency and selectivity. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound and its synthetic analogs, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB, with recent studies also identifying novel targets such as the TGR5 receptor for specific synthetic derivatives.[1][2]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their interference with the Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, a central mediator of the inflammatory response.[1][3]

Inhibition of the NF-κB Signaling Pathway

Pro-inflammatory stimuli, such as the cytokine TNF-α, activate a cascade that leads to the degradation of the inhibitor of κB (IκB) protein.[1] This releases the NF-κB dimer, allowing it to translocate into the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[1] this compound and its derivatives have been shown to inhibit this process, thereby reducing the expression of NF-κB target genes like Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]

TGR5 Agonism by a this compound-Inspired Derivative

A synthetic structural analogue of this compound, LT-188A, has been identified as a novel agonist for the G-protein coupled bile acid receptor 1 (TGR5).[2] Activation of TGR5 in macrophages leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP inhibits the activity of IκB kinases (IKKs), preventing IκB degradation and sequestering the NF-κB complex in the cytoplasm.[2][4] This mechanism demonstrates a novel upstream target for achieving anti-inflammatory effects through this compound-based structures.

Quantitative Data on Bioactivities

The anti-inflammatory effects and related bioactivities of this compound and its derivatives have been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Transcriptional Activity

| Compound | Cell Line | Stimulus | IC₅₀ (µM) | Notes | Reference |

| This compound | HEK293/NF-κB-luc | TNF-α (2 ng/mL) | 19.7 | Moderate inhibitor. | [5] |

| LT-188A | TGR5-HEK293/NF-κB-luc | TNF-α (2 ng/mL) | 8.6 | Activity is TGR5-dependent. | [2] |

| Parthenolide | HEK293/NF-κB-luc | TNF-α (2 ng/mL) | 5 | Positive control. | [1] |

Table 2: Effects on Pro-inflammatory Gene and Protein Expression

| Compound | Cell Line | Treatment | Target | Effect | Reference |

| This compound | Primary Human Endothelial Cells | TNF-α | VCAM-1 | Decreased expression | [1] |

| LT-188A | J774A.1 Macrophages | LPS (1 µg/mL) | Il1b mRNA | Concentration-dependent decrease | [2] |

| LT-188A | J774A.1 Macrophages | LPS (1 µg/mL) | Il6 mRNA | Concentration-dependent decrease | [2] |

| LT-188A | J774A.1 Macrophages | LPS (1 µg/mL) | Nos2 mRNA | Concentration-dependent decrease | [2] |

Table 3: Related Bioactivities in Macrophages

Atherosclerosis is a chronic inflammatory disease. This compound's ability to promote cholesterol efflux from macrophages suggests an additional, indirect anti-inflammatory mechanism relevant to this condition.

| Compound | Cell Line | Bioactivity | Target | Effect (at 10 µM) | Reference |

| This compound | THP-1 Macrophages | Cholesterol Efflux | ABCA1 mRNA | 2.4-fold induction | [6][7] |

| This compound | THP-1 Macrophages | Cholesterol Efflux | ABCG1 mRNA | 3.8-fold induction | [6][7] |

| This compound | THP-1 Macrophages | Cholesterol Efflux | ABCA1 Protein | Upregulated | [6][7] |

| This compound | THP-1 Macrophages | Cholesterol Efflux | ABCG1 Protein | Upregulated | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to evaluate the anti-inflammatory effects of this compound and its derivatives.

NF-κB Luciferase Reporter Gene Assay[1][2]

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (e.g., 293/NF-κB-luc).

-

Seeding: Plate 4 x 10⁴ cells per well in a 96-well plate in serum-free DMEM and incubate overnight.

-

Staining (Optional): For normalization, cells can be stained with 2 µM Cell Tracker Green (CTG) for one hour before seeding.

-

Treatment: Pre-treat cells with test compounds (e.g., this compound derivatives at 1, 5, 10, 20 µM) or vehicle control (0.1% DMSO) for 1 hour.

-

Stimulation: Activate the NF-κB pathway by adding 2 ng/mL of human recombinant TNF-α to the wells (except for the negative control). Incubate for 4 hours.

-

Lysis: Remove the medium and lyse the cells with a suitable luciferase reporter lysis buffer.

-

Measurement: Read luminescence using a luminometer to determine NF-κB activity. If CTG was used, read fluorescence for normalization of cell viability.

-

Data Analysis: Express results as a fold change relative to the vehicle control stimulated with TNF-α. Calculate IC₅₀ values from dose-response curves.

Macrophage Nitric Oxide (NO) Production (Griess Assay)[2]

This assay measures NO, a key inflammatory mediator produced by iNOS (encoded by the Nos2 gene).

-

Cell Line: Murine macrophage cell line (e.g., J774A.1).

-

Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat cells with test compounds for 30 minutes to 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent.

-

Measurement: Measure the absorbance at ~540 nm. The intensity of the color, which results from a diazotization reaction, is proportional to the nitrite (B80452) concentration.

-

Quantification: Determine nitrite concentration by comparison with a sodium nitrite standard curve.

Quantitative Reverse Transcription PCR (RT-qPCR)[2][6]

RT-qPCR is used to quantify changes in the mRNA expression of specific genes.

-

Cell Culture and Treatment: Culture cells (e.g., THP-1 or J774A.1 macrophages) and treat with the test compound and inflammatory stimulus (e.g., LPS) for a specified time (e.g., 24 hours).[2]

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Perform the qPCR using gene-specific primers (e.g., for Il1b, Il6, Nos2, ABCA1, ABCG1) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

Western Blot Analysis[6][7]

This technique is used to detect and quantify specific proteins.

-

Cell Lysis: After treatment (e.g., with 10 µM this compound for 24 hours), lyse macrophages with an appropriate buffer (e.g., NP40 buffer).[6][7]

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

Electrophoresis: Separate 20 µg of total protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ABCA1, ABCG1) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Quantification: Perform densitometric analysis of the bands to quantify relative protein levels.

Conclusion

This compound and its structurally-related derivatives represent a promising class of natural product-based anti-inflammatory agents. Their primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway. Furthermore, the discovery of synthetic derivatives that act as TGR5 agonists highlights the potential for developing novel compounds with distinct and potentially more selective mechanisms. The quantitative data presented herein supports the continued investigation of these compounds for therapeutic applications in inflammatory diseases such as atherosclerosis and other NF-κB-driven pathologies. The detailed protocols provided serve as a resource for researchers aiming to further explore the pharmacological profile of this unique class of lignans (B1203133).

References

- 1. Investigation of this compound Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of a this compound-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-inspired synthetic lignans with selectivity for cell-type and bioactivity relevant for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, the Major Lignan from Edelweiss (Leontopodium nivale subsp. alpinum), Promotes Cholesterol Efflux from THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Leoligin: A Novel Natural HMG-CoA Reductase Inhibitor for Hypercholesterolemia Management

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Leoligin, the principal lignan (B3055560) isolated from the roots of Edelweiss (Leontopodium nivale subsp. alpinum), has emerged as a promising natural compound for the management of hypercholesterolemia. Extensive research has demonstrated that this compound effectively lowers serum cholesterol levels through the direct inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Notably, this compound exhibits a unique, non-statin-like binding mechanism, suggesting a potential for a distinct pharmacological profile. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerotic cardiovascular diseases. Statins, which are competitive inhibitors of HMG-CoA reductase, are the cornerstone of current lipid-lowering therapies.[1][2] However, the quest for novel, natural, and potentially safer alternatives continues. This compound has garnered significant attention due to its demonstrated ability to reduce cholesterol levels in preclinical models.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound exerts its primary cholesterol-lowering effect by directly inhibiting HMG-CoA reductase.[3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.[1][5] By blocking this enzyme, this compound reduces the endogenous production of cholesterol in the liver. This reduction in intracellular cholesterol leads to a compensatory upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2]

Molecular modeling and docking studies suggest that this compound binds to the active site of HMG-CoA reductase in a manner distinct from that of conventional statins, indicating a unique, non-statin-like binding mode.[3][6] While statins typically form ionic interactions with Arg590 in the active site, this compound establishes hydrogen bonds with this same amino acid, alongside hydrophobic interactions.[6][7]

Signaling Pathway of HMG-CoA Reductase and this compound's Intervention

Caption: HMG-CoA Reductase Pathway and this compound's Inhibitory Action.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on HMG-CoA reductase activity and its impact on cholesterol levels have been quantified in several studies. The following tables summarize these key findings.

Table 1: In Vitro HMG-CoA Reductase Inhibition by this compound

| Concentration of this compound | HMGCR Activity (% of Control) | Statistical Significance (p-value) | Reference |

| 0.5 µM | Significantly Reduced | < 0.01 | [4][7] |

| 5 µM | Significantly Reduced | < 0.001 | [4][7] |

| 50 µM | Significantly Reduced | < 0.001 | [4][7] |

| 100 µM Pravastatin (B1207561) (Control) | Significantly Reduced | < 0.01 | [4][6] |

Data presented as a summary from published findings. HMGCR activity is shown as a percentage of the vehicle control.

Table 2: In Vivo Effects of this compound on Serum Cholesterol in ApoE-/- Mice

| Treatment Group | Duration | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | LDL/HDL Ratio | Reference |

| This compound (1 µM) | 5 weeks | Significantly Reduced (p=0.023) | Significantly Reduced (p=0.012) | No Significant Change | Improved | [7] |

| This compound (10 µM) | 16 weeks | No Significant Difference | No Significant Difference | No Significant Difference | Increased (p=0.031) | [7] |

| This compound (50 µM) | 5 weeks | No Significant Difference | No Significant Difference | Increased (p=0.028) | Improved | [7] |

Note: The study observed a counterregulatory overexpression of hepatic HMGCR after 16 weeks of treatment, which may explain the lack of a sustained effect on cholesterol levels at this later time point.[3][7]

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This protocol outlines the methodology used to determine the direct inhibitory effect of this compound on HMG-CoA reductase activity.

Objective: To measure the enzymatic activity of HMG-CoA reductase in the presence of varying concentrations of this compound.

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich, Cat. No. CS1090 or similar)[8]

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Pravastatin (as a positive control)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)[8]

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of this compound and pravastatin in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound (this compound at various concentrations, pravastatin, or vehicle control).

-

Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA reductase enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Substrate Addition: Add the HMG-CoA substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADPH to NADP+ by HMG-CoA reductase results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of NADPH consumption for each condition. The HMG-CoA reductase activity is proportional to this rate. Express the activity in the presence of this compound as a percentage of the vehicle control.

Workflow for In Vitro HMG-CoA Reductase Activity Assay

Caption: Workflow for the In Vitro HMG-CoA Reductase Activity Assay.

Additional Cardioprotective Mechanisms of this compound

Beyond its direct inhibition of HMG-CoA reductase, this compound exhibits other biological activities that may contribute to its overall cardioprotective profile.

-

PPAR-γ Agonistic Activity: this compound demonstrates mild peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity, which may contribute to a reduction in postprandial blood glucose peak levels.[3][4]

-

Cholesteryl Ester Transfer Protein (CETP) Modulation: this compound has been shown to activate CETP at low concentrations, which is involved in reverse cholesterol transport.[9][10]

-

Promotion of Cholesterol Efflux: this compound promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1.[11][12]

Conclusion and Future Directions

This compound presents a compelling case as a natural HMG-CoA reductase inhibitor with a unique mechanism of action. Its ability to lower cholesterol levels in preclinical models, coupled with its additional beneficial effects on glucose metabolism and cholesterol transport, underscores its potential as a therapeutic agent for cardiovascular disease. Further research is warranted to fully elucidate its long-term efficacy and safety profile in humans, and to explore its potential in combination therapies with existing lipid-lowering drugs. The non-statin-like binding mode of this compound may offer an alternative for patients who experience statin-associated side effects.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. This compound, the major lignan from Edelweiss, inhibits 3-hydroxy-3-methyl-glutaryl-CoA reductase and reduces cholesterol levels in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, the Major Lignan from Edelweiss (Leontopodium nivale subsp. alpinum), Promotes Cholesterol Efflux from THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Leoligin's role in promoting reverse cholesterol transport

An In-depth Technical Guide on the Role of Leoligin in Promoting Reverse Cholesterol Transport

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues, and its enhancement is a key therapeutic strategy against atherosclerosis. This compound, a natural lignan (B3055560) isolated from Edelweiss (Leontopodium nivale subsp. alpinum), has emerged as a promising small molecule in this context. This document provides a comprehensive technical overview of the current scientific evidence demonstrating this compound's role in promoting the initial and rate-limiting step of RCT: cholesterol efflux from macrophages. We will dissect the molecular mechanisms, present quantitative data from key experiments, detail the associated experimental protocols, and visualize the established signaling pathways.

This compound's Primary Effect: Enhancement of Macrophage Cholesterol Efflux

The foundational step of reverse cholesterol transport involves the removal of excess cholesterol from macrophages, particularly foam cells within atherosclerotic plaques, by acceptors like apolipoprotein A1 (apoA1) and high-density lipoprotein (HDL).[1][2] Studies have demonstrated that this compound significantly enhances this process in a concentration-dependent manner.[2]

In vitro experiments using human THP-1-derived macrophages have shown that this compound effectively promotes cholesterol efflux mediated by both apoA1 and human plasma.[1][2] This effect was observed at concentrations that do not impact cell viability, indicating a specific pharmacological action rather than a result of cytotoxicity.[1][2] The positive control used in these studies, pioglitazone, is a known activator of PPARγ which also promotes cholesterol efflux.[1][2]

Table 1.1: Quantitative Analysis of this compound-Induced Cholesterol Efflux

| Treatment Condition (24h) | Cholesterol Acceptor | % Cholesterol Efflux (Normalized to Control) | Fold Change vs. Control |

| Control (DMSO) | ApoA1 (10 µg/mL) | 100% | 1.0 |

| This compound (3 µM) | ApoA1 (10 µg/mL) | ~130% | ~1.3 |

| This compound (10 µM) | ApoA1 (10 µg/mL) | ~180% | ~1.8 |

| This compound (20 µM) | ApoA1 (10 µg/mL) | ~190% | ~1.9 |

| Pioglitazone (10 µM) | ApoA1 (10 µg/mL) | ~145% | ~1.45 |

| Control (DMSO) | 1% Human Plasma | 100% | 1.0 |

| This compound (10 µM) | 1% Human Plasma | ~140% | ~1.4 |

| Pioglitazone (10 µM) | 1% Human Plasma | ~140% | ~1.4 |

Data synthesized from graphical representations in Wang et al., 2016.[1][2]

Core Mechanism: Transcriptional Upregulation of ABCA1 and ABCG1 Transporters

The observed increase in cholesterol efflux is directly linked to the upregulation of key cholesterol transporters. This compound was found to increase the protein and mRNA levels of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1][2][3] These transporters are crucial for the efflux of cholesterol to apoA1 and HDL, respectively.[4]

Notably, the protein level of the scavenger receptor class B type 1 (SR-B1), another transporter involved in cholesterol flux, remained unchanged after treatment with this compound.[1][2][3] This suggests a specific regulatory action on the ABCA1 and ABCG1 genes. Further investigation into mRNA stability, using the transcription inhibitor actinomycin (B1170597) D, revealed that this compound does not alter the degradation rate of ABCA1 or ABCG1 mRNA.[1][2] This indicates that the increase in mRNA levels is due to an enhanced rate of gene transcription rather than increased mRNA stability.[1][2]

Table 2.1: Effect of this compound on Cholesterol Transporter Protein Expression

| Treatment (10 µM, 24h) | Target Protein | Relative Protein Level (Fold Change vs. DMSO Control) |

| This compound | ABCA1 | ~1.5 |

| Pioglitazone | ABCA1 | ~1.6 |

| This compound | ABCG1 | ~1.7 |

| Pioglitazone | ABCG1 | ~1.8 |

| This compound | SR-B1 | No significant change |

Data synthesized from graphical representations in Wang et al., 2016.[1][2]

Table 2.2: Effect of this compound on Cholesterol Transporter mRNA Expression

| Treatment (10 µM, 24h) | Target Gene | Relative mRNA Level (Fold Change vs. DMSO Control) |

| This compound | ABCA1 | 2.4 |

| Pioglitazone | ABCA1 | ~2.9 |

| This compound | ABCG1 | 3.8 |

| Pioglitazone | ABCG1 | ~4.0 |

Data sourced from Wang et al., 2016.[1][2]

Caption: this compound upregulates ABCA1/ABCG1 transcription to promote cholesterol efflux.

Other Related Bioactivities of this compound

While the upregulation of ABCA1 and ABCG1 is the primary mechanism for enhanced cholesterol efflux, other studies have revealed additional bioactivities of this compound that are pertinent to overall cholesterol metabolism and cardiovascular health.

Modulation of Cholesteryl Ester Transfer Protein (CETP)

This compound exhibits a biphasic, concentration-dependent effect on CETP activity in human plasma.[5][6] At low picomolar to nanomolar concentrations, it activates CETP, while at high micromolar to millimolar concentrations, it is inhibitory.[5][6] In vivo studies using CETP transgenic mice showed that oral administration of this compound resulted in higher CETP activity and a trend towards lower LDL-cholesterol levels.[5][7] The role of CETP in atherosclerosis is complex, and both inhibition and activation have been explored as therapeutic strategies. This compound's agonism at low doses presents a unique modality for altering HDL metabolism.[5]

Table 3.1: In Vitro and In Vivo Effects of this compound on CETP Activity

| Experimental System | This compound Concentration / Dose | Observed Effect on CETP Activity |

| Human Plasma (in vitro) | 100 pM | +32.3% (Activation) |

| Human Plasma (in vitro) | 1 nM | +29.0% (Activation) |

| Human Plasma (in vitro) | 1 mM | -55.2% (Inhibition) |

| CETP Transgenic Mice (in vivo) | Oral Gavage (7 days) | Significant Increase vs. Control (p=0.015) |

Data sourced from Duwensee et al., 2011.[5][6]

HMG-CoA Reductase Inhibition and PPAR-γ Agonism

Further research has identified this compound as an inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[8][9] This action is distinct from that of statins.[8][9] Additionally, this compound displays mild peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity.[8][9] This is noteworthy as the positive control in the efflux studies, pioglitazone, is a potent PPAR-γ agonist, suggesting a potential, albeit mild, convergent mechanism for this compound's effects on ABCA1 and ABCG1 expression.[1][2][8]

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the methodologies for the key experiments cited are detailed below.

Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: Roswell Park Memorial Institute 1640 (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 200 nM Phorbol 12-myristate 13-acetate (PMA) for 72 hours.[1][2]

Cholesterol Efflux Assay

-

Labeling: Differentiated THP-1 macrophages in 24-well plates are labeled with [³H]-cholesterol (e.g., 1 µCi/mL) in RPMI-1640 medium containing 0.2% fatty acid-free bovine serum albumin (FAF-BSA) for 24 hours to allow for cholesterol equilibration.

-

Treatment: Cells are washed and then treated with this compound (e.g., 1-20 µM), a positive control (e.g., 10 µM pioglitazone), or vehicle control (DMSO) in serum-free medium for 24 hours.

-

Efflux: The medium is replaced with serum-free medium containing a cholesterol acceptor, either human apoA1 (e.g., 10 µg/mL) or 1% human plasma. Cells are incubated for an additional 6 hours.

-

Quantification: The radioactivity in the medium (effluxed cholesterol) and in the cells (retained cholesterol, lysed with isopropanol) is measured by liquid scintillation counting.

-

Calculation: Percent efflux is calculated as: (Radioactivity in medium) / (Radioactivity in medium + Radioactivity in cells) * 100.[1][2]

Caption: Workflow for in vitro analysis of this compound's effect on macrophages.

Western Blot Analysis

-

Treatment and Lysis: Differentiated THP-1 macrophages are treated with this compound (10 µM) or controls for 24 hours. Cells are then lysed using a suitable buffer (e.g., NP40 lysis buffer) containing protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against ABCA1, ABCG1, SR-B1, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.[1][2]

Quantitative Real-Time PCR (qPCR)

-

Treatment and RNA Extraction: Macrophages are treated as described above. Total RNA is extracted using a commercial kit (e.g., TRIzol or RNeasy kit).

-

cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH).

-

Analysis: The relative mRNA expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[1][2]

Conclusion and Future Perspectives

The available evidence robustly supports the role of this compound as a potent promoter of macrophage cholesterol efflux, a critical initial step in reverse cholesterol transport. The primary mechanism of action is the transcriptional upregulation of the key cholesterol transporters ABCA1 and ABCG1. Additional activities, including HMG-CoA reductase inhibition and mild PPAR-γ agonism, complement its potential as a cardioprotective agent.

For drug development professionals, this compound represents a compelling natural product scaffold. Future research should focus on:

-

In Vivo Efficacy: Conducting comprehensive studies in relevant animal models of atherosclerosis to confirm that the observed in vitro effects on cholesterol efflux translate to a reduction in plaque burden.

-

Upstream Signaling: Elucidating the precise transcription factors and upstream signaling cascades that are modulated by this compound to increase ABCA1 and ABCG1 expression. While PPAR-γ is a candidate, other nuclear receptors like LXR may also be involved.

-

Structure-Activity Relationship (SAR): Performing medicinal chemistry efforts to synthesize this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, the Major Lignan from Edelweiss (Leontopodium nivale subsp. alpinum), Promotes Cholesterol Efflux from THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ABCG1 has a critical role in mediating cholesterol efflux to HDL and preventing cellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, the major lignan from Edelweiss, inhibits 3-hydroxy-3-methyl-glutaryl-CoA reductase and reduces cholesterol levels in ApoE-/- mice [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Leoligin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leoligin, a naturally occurring lignan (B3055560) found in the roots of the Edelweiss plant (Leontopodium nivale ssp. alpinum), has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential in cardiovascular disease and inflammation. Despite these promising therapeutic indications, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains a critical gap in the existing literature. This technical guide aims to consolidate the current knowledge on the pharmacokinetics of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. However, it is imperative to note at the outset that detailed quantitative pharmacokinetic data and established experimental protocols for this compound are not publicly available at the time of this publication. This guide will, therefore, summarize the available qualitative information derived from in vivo pharmacological studies and provide a framework for the requisite future investigations needed to fully characterize the pharmacokinetic profile of this promising natural compound.

Introduction

This compound has been the subject of numerous studies investigating its therapeutic potential. Its reported activities include the inhibition of nuclear factor-kappa B (NF-κB), modulation of cholesterol ester transfer protein (CETP), and reduction of cholesterol levels through the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase.[1] Many of these promising effects have been observed in in vivo models, primarily in mice, where this compound was administered orally.[1][2] While these studies provide compelling evidence of its biological activity, they lack the detailed pharmacokinetic data essential for advancing this compound through the drug development pipeline. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute bioavailability are fundamental for dose selection, understanding drug exposure, and predicting clinical efficacy and safety.

In Vivo Studies: A Qualitative Overview of Oral Administration

Several preclinical studies have utilized oral gavage to administer this compound to mice to investigate its pharmacological effects.

-

In a study investigating its effect on cholesterol metabolism, this compound was administered orally to CETP transgenic mice for seven days. This study focused on the resulting changes in CETP activity and lipid profiles rather than quantifying the systemic exposure to this compound.[2]

-

Another study demonstrated that oral application of this compound to ApoE-/- mice led to a significant reduction in total serum cholesterol levels.[1] Again, the focus remained on the pharmacodynamic outcome, with no reported pharmacokinetic data.

These studies confirm that this compound exhibits biological activity following oral administration, suggesting at least some degree of absorption from the gastrointestinal tract. However, the absence of plasma concentration-time data precludes any quantitative assessment of its oral bioavailability.

The Path Forward: Essential Future Pharmacokinetic Investigations

To address the current knowledge gap, a series of well-designed pharmacokinetic studies are essential. The following sections outline the necessary experimental protocols and analytical methodologies that should be employed.

Experimental Protocols for Future Pharmacokinetic Studies

A logical workflow for a comprehensive pharmacokinetic investigation of this compound is proposed below.

Caption: Proposed experimental workflow for investigating the pharmacokinetics of this compound.

-

Animal Model: Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies. Both male and female rats should be included to assess for any sex-dependent differences.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose of this compound, dissolved in a suitable vehicle, should be administered intravenously to determine its elimination kinetics and volume of distribution. This data is also crucial for the calculation of absolute bioavailability.

-

Oral (PO) Administration: A single oral gavage dose should be administered to assess the rate and extent of absorption.

-

-

Sample Collection: Serial blood samples should be collected at predetermined time points post-dosing via a cannulated vessel to generate a plasma concentration-time profile. Urine and feces should also be collected to investigate the routes and extent of excretion.

Analytical Methodology: Quantification of this compound in Biological Matrices

A sensitive and specific analytical method is paramount for accurately quantifying this compound in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications.

-

Sample Preparation: An efficient extraction method, such as protein precipitation or liquid-liquid extraction, will be necessary to isolate this compound from plasma proteins and other interfering substances.

-

Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a formic acid modifier would be a suitable starting point for chromatographic separation.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would need to be identified and optimized.

-

Method Validation: The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Anticipated Pharmacokinetic Profile and Data Presentation

While quantitative data for this compound is not yet available, we can anticipate the types of data that would be generated from the proposed studies and how they would be presented.

Tabulation of Pharmacokinetic Parameters

Once the necessary studies are conducted, the key pharmacokinetic parameters would be summarized in tables for clear comparison between different routes of administration and potentially different species.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | Value | Value |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | N/A | Value |

| AUC₀₋t (ngh/mL) | Value | Value |

| AUC₀₋inf (ngh/mL) | Value | Value |

| t½ (h) | Value | Value |

| CL (L/h/kg) | Value | N/A |

| Vd (L/kg) | Value | N/A |

| F (%) | N/A | Value |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability.

Signaling Pathways and Potential Metabolic Fate

While the metabolic pathways of this compound have not been elucidated, its chemical structure suggests several potential routes of biotransformation.

Caption: Potential metabolic pathways for this compound.

The methoxy (B1213986) groups on the aromatic rings are likely sites for O-demethylation, and the aromatic rings themselves could undergo hydroxylation. These Phase I metabolites could then be conjugated with glucuronic acid or sulfate (B86663) in Phase II reactions to facilitate their excretion. Future metabolite identification studies using high-resolution mass spectrometry are necessary to confirm these hypothetical pathways.

Conclusion and Future Directions

This compound stands as a promising natural product with significant therapeutic potential. However, the advancement of this compound from a preclinical candidate to a clinical therapeutic is currently hampered by the lack of fundamental pharmacokinetic data. The execution of rigorous in vivo pharmacokinetic studies, coupled with the development of a validated bioanalytical method, is the critical next step. The data generated from these studies will be instrumental in understanding the ADME properties of this compound, establishing a dose-exposure-response relationship, and ultimately, enabling its safe and effective development for the benefit of patients. Researchers, scientists, and drug development professionals are strongly encouraged to undertake these pivotal investigations to unlock the full therapeutic potential of this compound.

References

- 1. This compound, the major lignan from Edelweiss, inhibits 3-hydroxy-3-methyl-glutaryl-CoA reductase and reduces cholesterol levels in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, the major lignan from Edelweiss, activates cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

Leoligin's Interaction with the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leoligin, a naturally occurring lignan (B3055560) found in the roots of Edelweiss (Leontopodium nivale ssp. alpinum), has garnered scientific interest for its anti-inflammatory properties. A significant aspect of this bioactivity is its interaction with the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates inflammatory responses, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While this compound itself is a weak inhibitor, synthetic derivatives have shown significantly enhanced potency, highlighting the potential for developing novel anti-inflammatory agents based on the this compound scaffold.

The NF-κB Signaling Pathway: A Primer

The NF-κB family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival.[1] In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins.[1] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[2] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]

This compound's Modulatory Effect on NF-κB Signaling

Current research indicates that this compound and its synthetic analogs can inhibit the NF-κB signaling pathway. The parent compound, this compound, demonstrates a modest inhibitory effect.[1] However, structural modifications have yielded derivatives with substantially improved inhibitory activity.[1][4] The primary mechanism of action appears to be the inhibition of NF-κB's transcriptional activity, preventing the expression of downstream inflammatory mediators.[2]

Quantitative Data on NF-κB Inhibition

The inhibitory effects of this compound and its derivatives on NF-κB activation have been quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | IC50 (µM) on NF-κB Inhibition | Cell Line | Assay Type | Reference |

| This compound | 19.7 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [1][4] |

| 5-Methoxythis compound | >20 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [1] |

| Synthetic Derivative 1 | 5.3 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [1] |

| Synthetic Derivative 2 | 6.5 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [1] |

| Synthetic Derivative 3 | 4.9 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [1] |

| Synthetic Lignan 1f | 3.2 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [4] |

| Synthetic Lignan LT-188A | 8.6 | TGR5-expressing HEK293 | Luciferase Reporter Assay | [2] |

| Parthenolide (Positive Control) | 1.7 | HEK-293/NF-κB-luc | Luciferase Reporter Assay | [1] |

Visualizing the Interaction

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound and its derivatives.

Caption: Canonical NF-κB signaling cascade and potential inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the impact of a compound like this compound on the NF-κB pathway.

Caption: Workflow for evaluating this compound's effect on NF-κB signaling.

Detailed Experimental Protocols

The investigation of this compound's interaction with the NF-κB pathway relies on established molecular and cellular biology techniques.

NF-κB Luciferase Reporter Gene Assay

This assay is a primary method for quantifying the transcriptional activity of NF-κB.

-

Objective: To measure the inhibitory effect of this compound or its derivatives on NF-κB-driven gene expression.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Protocol:

-

Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound, its derivatives (e.g., 1 to 20 µM), a positive control inhibitor (e.g., Parthenolide, 5 µM), and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 1-2 hours).[1]

-

Stimulation: Activate the NF-κB pathway by adding a pro-inflammatory stimulus, such as human recombinant TNF-α (e.g., 2 ng/mL), to all wells except the negative control.[1][2] Incubate for a further period (e.g., 4 hours).[1][2]

-

Cell Lysis: Remove the medium and lyse the cells using a luciferase reporter lysis buffer.[1]

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and quantify the resulting luminescence using a luminometer.

-

Normalization: To account for differences in cell viability or number, a parallel cell viability assay (e.g., CellTiter-Glo® or by measuring fluorescence from a co-transfected control plasmid) should be performed. The luciferase signal is then normalized to the viability signal.[1][2]

-

Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Western Blot for NF-κB Pathway Proteins

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the NF-κB cascade.

-

Objective: To determine if this compound affects the phosphorylation or degradation of IκBα or the nuclear translocation of the p65 subunit.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells as described in the luciferase assay. After treatment, lyse the cells. For translocation studies, perform nuclear and cytoplasmic fractionation to separate protein pools.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic/total lysate control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the mRNA levels of NF-κB target genes.

-

Objective: To assess whether this compound's inhibition of NF-κB activity translates to a downstream reduction in the expression of pro-inflammatory genes (e.g., IL-6, IL-1β, iNOS).

-

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells as previously described. Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction: Set up the qPCR reaction using the cDNA, gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Data Acquisition: Run the reaction on a real-time PCR cycler.

-

Analysis: Determine the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

-

Conclusion and Future Directions

This compound serves as a promising scaffold for the development of anti-inflammatory therapeutics targeting the NF-κB signaling pathway. While the natural product itself is a weak inhibitor, synthetic chemistry has unlocked the potential to create analogs with significantly enhanced potency.[1][4] The methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds. Future research should focus on elucidating the precise molecular target of this compound derivatives within the NF-κB cascade (e.g., direct inhibition of IKK subunits), evaluating their efficacy and safety in pre-clinical in vivo models of inflammatory disease, and exploring their pharmacokinetic and pharmacodynamic profiles to advance their potential as clinical drug candidates.

References

- 1. Investigation of this compound Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-inspired synthetic lignans with selectivity for cell-type and bioactivity relevant for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, the Major Lignan from Edelweiss (Leontopodium nivale subsp. alpinum), Promotes Cholesterol Efflux from THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the TGR5 agonist activity of Leoligin analogs

An In-Depth Technical Guide to the TGR5 Agonist Activity of Leoligin Analogs

For Researchers, Scientists, and Drug Development Professionals